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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem substance SID
26681509, a potent and selective inhibitor of human cathepsin L. This document synthesizes

publicly available data into a structured format, offering detailed experimental protocols,

quantitative data summaries, and visualizations of relevant biological pathways to support

further research and development efforts.

Core Compound Summary
SID 26681509 is a novel, potent, reversible, and slow-binding competitive inhibitor of human

cathepsin L.[1][2][3] It was identified through a high-throughput screening of the National

Institutes of Health Molecular Libraries Small Molecule Repository.[3][4] The compound exhibits

time-dependent inhibition, with its potency increasing significantly after pre-incubation with the

enzyme.[3][4][5]
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Property Value Reference(s)

Molecular Formula C27H33N5O5S [5][6]

Molecular Weight 539.65 g/mol [5][6]

CAS Number 958772-66-2 [5][6]

Solubility
Soluble to 50 mM in DMSO

and 10 mM in ethanol.
[6][7]

In Vitro Bioactivity Data
Cathepsin L Inhibition
SID 26681509 demonstrates potent, time-dependent inhibition of human cathepsin L.[4][5]

Pre-incubation Time IC50 (nM)

0 hours 56 ± 4

1 hour 7.5 ± 1.0

2 hours 4.2 ± 0.6

4 hours 1.0 ± 0.5

Table references:[3][4][5]

Protease Selectivity
The inhibitor shows significant selectivity for cathepsin L over other related cysteine proteases

and no activity against the serine protease cathepsin G.[4] IC50 values were determined after a

one-hour pre-incubation period.
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Protease IC50 (nM)
Selectivity Index (vs.
Cathepsin L at 1 hr)

Cathepsin L 7.5 1

Papain 618 82.4

Cathepsin B 8442 1125.6

Cathepsin K >10000 >1333.3

Cathepsin S 1130 150.7

Cathepsin V 500 66.7

Cathepsin G No activity -

Table references:[1][4]

Kinetic Constants
Transient kinetic analysis revealed the slow-binding nature of the inhibitor.

Parameter Value

kon 24,000 M⁻¹s⁻¹

koff 2.2 x 10⁻⁵ s⁻¹

Ki 0.89 nM

Table references:[1][2][3]

Anti-parasitic and Cytotoxicity Data
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Assay Target / Cell Line IC50 / Result

Plasmodium falciparum 15.4 ± 0.6 µM

Leishmania major promastigotes 12.5 ± 0.6 µM

Human Aortic Endothelial Cells Non-toxic up to 100 µM

Zebrafish (in vivo) No toxicity observed at 100 µM

Table references:[4][5]

Key Experimental Protocols
Cathepsin L Inhibition Assay
This protocol is adapted from Shah et al., Mol Pharmacol, 2008.

Reagents:

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5.

Enzyme: Recombinant human cathepsin L.

Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

Inhibitor: SID 26681509 dissolved in DMSO.

Procedure:

For time-dependent inhibition, pre-incubate cathepsin L with varying concentrations of SID
26681509 in assay buffer in a 96-well plate for 0, 1, 2, or 4 hours at room temperature.

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

Monitor the hydrolysis of the substrate by measuring the increase in fluorescence

(excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.

Calculate IC50 values from the initial reaction rates at each inhibitor concentration.
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Plasmodium falciparum Propagation Assay
This protocol is based on the methods described for luciferase-expressing P. falciparum.

Reagents and Materials:

Culture Medium: RPMI 1640 supplemented with L-glutamine, hypoxanthine, HEPES,

Albumax II, sodium bicarbonate, and gentamicin.

Parasites: Synchronized ring-stage luciferase-expressing P. falciparum infected red blood

cells.

Inhibitor: SID 26681509 serially diluted in culture medium.

Lysis Buffer and Luciferase Substrate.

Procedure:

Perform 2-fold serial dilutions of SID 26681509 in a microplate.

Add red blood cells infected with synchronized ring-stage parasites to the wells.

Incubate the plates for 48 hours in a low oxygen, high CO2 environment at 37°C.

After incubation, lyse the cells and measure luciferase activity using a luminometer.

Determine the IC50 value by plotting the percentage of growth inhibition against the

inhibitor concentration.

Leishmania major Promastigote Toxicity Assay
This protocol is a standard method for assessing the toxicity of compounds against Leishmania

promastigotes.

Reagents and Materials:

Culture Medium: M199 medium supplemented with fetal bovine serum and antibiotics.

Parasites: Log-phase Leishmania major promastigotes.
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Inhibitor: SID 26681509 serially diluted in culture medium.

Resazurin or similar viability indicator.

Procedure:

Seed log-phase promastigotes into a 96-well plate.

Add serial dilutions of SID 26681509 to the wells.

Incubate the plate at 26°C for 72 hours.

Add a viability indicator (e.g., resazurin) and incubate for an additional 4-24 hours.

Measure the fluorescence or absorbance to determine cell viability.

Calculate the IC50 value from the dose-response curve.

Visualizations
Experimental Workflow for Inhibitor Characterization
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Caption: Workflow for the identification and characterization of SID 26681509.

HMGB1-Induced Pro-inflammatory Signaling Pathway
SID 26681509 has been shown to inhibit cathepsin V, which is implicated in the TLR4/MyD88

signaling pathway initiated by High Mobility Group Box 1 (HMGB1), leading to the production of

TNF-α. This pathway is a potential area of interest for the therapeutic application of cathepsin

inhibitors.
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Caption: Cathepsin V's role in the HMGB1-TLR4-MyD88 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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